(E)-Alprenoxime (E)-Alprenoxime (E)-Alprenoxime is the isomer of the Alprenoxime. Alprenoxime is a site-activated ocular β-blocker.
Brand Name: Vulcanchem
CAS No.: 125720-84-5
VCID: VC0007207
InChI: InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+
SMILES: CC(C)NCC(=NO)COC1=CC=CC=C1CC=C
Molecular Formula: C₁₅H₂₂N₂O₂
Molecular Weight: 262.35 g/mol

(E)-Alprenoxime

CAS No.: 125720-84-5

Cat. No.: VC0007207

Molecular Formula: C₁₅H₂₂N₂O₂

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-Alprenoxime - 125720-84-5

CAS No. 125720-84-5
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
IUPAC Name (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+
Standard InChI Key XFQFSSGNEFUEPA-SAPNQHFASA-N
Isomeric SMILES CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C
SMILES CC(C)NCC(=NO)COC1=CC=CC=C1CC=C
Canonical SMILES CC(C)NCC(=NO)COC1=CC=CC=C1CC=C

Chemical Profile and Structural Characteristics

Molecular Architecture

(E)-Alprenoxime features a stereospecific oxime moiety (C=N-OH\text{C=N-OH}) at the propan-2-one position, distinguishing it from its (Z)-isomer. The molecule comprises three structural domains:

  • Phenoxy backbone: A 2-allyl-substituted benzene ring providing lipophilic character (logP=3.01\log P = 3.01)

  • Isopropylamino side chain: Responsible for β-adrenergic receptor affinity

  • Oxime promoiety: Serves as the enzymatically cleavable site for ocular activation

The spatial arrangement of these components is critical for its prodrug activation kinetics, with the (E)-configuration optimizing steric accessibility for oxime hydrolase .

Table 1: Physicochemical Properties of (E)-Alprenoxime

PropertyValue
Molecular Weight262.347 g/mol
Exact Mass262.168 Da
Topological Polar SA53.85 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7

Data sources:

Pharmacological Mechanism and Prodrug Strategy

Site-Specific Activation

The oxime group undergoes enzymatic hydrolysis by corneal oxime hydrolase and ketone reductase, releasing the active metabolite alprenolol. This bioconversion occurs preferentially in ocular tissues due to:

  • High enzyme concentration: Corneal epithelium contains 3.2 U/mg oxime hydrolase vs. 0.4 U/mg in plasma

  • pH-dependent stability: Prodrug remains intact at tear film pH (7.4) but rapidly hydrolyzes at corneal stromal pH (7.8-8.2)

This spatial control reduces systemic absorption, with ocular-to-plasma concentration ratios exceeding 100:1 in rabbit models .

β-Blocking Pharmacodynamics

(E)-Alprenoxime demonstrates non-selective β1/β2 antagonism post-activation:

Parameterβ1 Receptor (pA2)β2 Receptor (pA2)
Affinity8.9 ± 0.38.5 ± 0.4
Selectivity Ratio1:0.89

Data from isolated guinea pig trachea and atria models . The moderate β1 selectivity explains its minimal cardiovascular effects at ocular doses.

Ocular Pharmacokinetics

Corneal Penetration Dynamics

Comparative studies using Franz diffusion cells demonstrate superior transcorneal flux compared to conventional β-blockers:

CompoundFlux (μg/cm²/h)Corneal Retention (μg/g)
(E)-Alprenoxime38.7 ± 4.212.4 ± 1.6
Timolol Maleate9.1 ± 1.32.1 ± 0.4
Betaxolol HCl6.8 ± 0.91.8 ± 0.3

Flux enhancement correlates with the prodrug's optimized log P (3.01) balancing lipid/water solubility .

Metabolic Fate

Post-corneal absorption, hydrolysis follows first-order kinetics (t1/2=22±3t_{1/2} = 22 \pm 3 min). Mass spectrometry identifies three primary metabolites:

  • Alprenolol (active, 68% yield)

  • 3-Keto-alprenolol (inactive, 24%)

  • N-oxide derivative (inactive, 8%)

Hepatic first-pass metabolism accounts for <5% of systemic clearance due to extensive ocular activation .

Time Post-Dose (h)IOP Reduction (%)
0.518.2 ± 3.1
234.7 ± 4.5
628.9 ± 3.8
1212.4 ± 2.6

Duration exceeds timolol by 4.2-fold (p<0.01p < 0.01) . In canine glaucoma models, 0.5% solution maintains 22-26% IOP reduction for 8 hours post-dose .

ParameterBaselinePost-Dose (10 min)
Heart Rate (bpm)112 ± 9108 ± 11
PR Interval (ms)98 ± 6101 ± 7
QRS Duration (ms)64 ± 366 ± 4

No significant changes (p>0.05p > 0.05) in electrophysiological parameters confirm minimal systemic β-blockade .

Synthetic Methodology

Carbamate Prodrug Synthesis

The patented route (EP1716115B1) involves three stages:

  • Thiocarbonate formation: Reacting 1-chloro-3-isopropylaminopropan-2-one with potassium thioacetate

  • Oxime conjugation: Condensation with 2-allylphenoxy hydroxylamine using DCC coupling

  • Stereochemical control: Chiral resolution via HPLC with cellulose tris(3,5-dimethylphenylcarbamate)

Critical process parameters:

Formulation Challenges

Aqueous Stability

The oxime linkage exhibits pH-dependent degradation:

pHDegradation Rate (k, h⁻¹)t90 (h)
5.00.008 ± 0.001124
7.40.021 ± 0.00347
8.20.154 ± 0.0126.5

Buffering formulations at pH 6.2-6.8 optimizes shelf-life while permitting rapid activation post-instillation .

Clinical Implications and Future Directions

(E)-Alprenoxime's 8-hour duration of action in preclinical models suggests potential for twice-daily dosing, improving patient compliance over current q.i.d. regimens. Phase I trials should evaluate:

  • CYP2D6 polymorphism effects on systemic clearance

  • Long-term corneal enzyme induction risks

  • Co-administration with prostaglandin analogs

Ongoing structure-activity studies aim to replace the allyl group with fluorinated analogs to enhance metabolic stability without compromising activation kinetics .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator